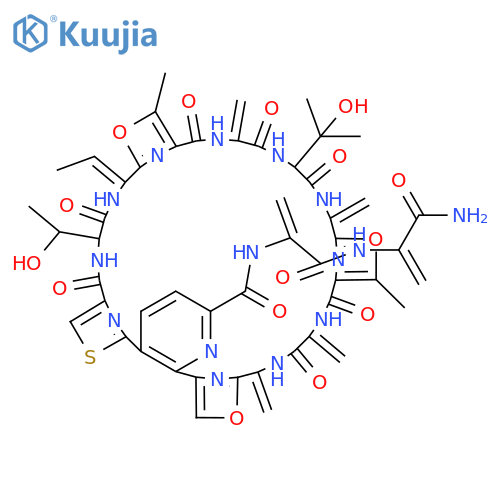Cas no 58798-97-3 (Berninamycin A (~90%))

Berninamycin A (~90%) structure
商品名:Berninamycin A (~90%)
Berninamycin A (~90%) 化学的及び物理的性質
名前と識別子
-
- Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-...
- Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-3-methylthreonyl-2-(1-aminoethe
- BERNINAMYCIN A
- (17Z)-N-{3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl}-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dim
- (17Z)-N-{3-[(3-Amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl}-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetrakis(methylene)-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecaazahexacyclo[39.2.1.18,11
- Alaninamide,threonyl-2-(1-amino-1-propen-1-yl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-3-methylthreonyl-2-(1-aminoethenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydro-,(7®
- Berninamycin
- 58798-97-3
- SCHEMBL1370924
- Berninamycin, Antibiotic U27810
- CHEMBL262910
- ALANINAMIDE, L-THREONYL-2-((1Z)-1-AMINO-1-PROPEN-1-YL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-3-METHYL-L-THREONYL-2-(1-AMINOETHENYL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-6-(2-(1-AMINOETHENYL)-4-OXAZOLYL)-5-(4-CARBOXY-2-THIAZOLYL)-2-PYRIDINECARBONYL-2,3-DIDEHYDROALANYL-2,3-DIDEHYDRO-, (7->1)-LACTAM
- Berninamycin A (~90%)
- UNII-M2B3X4HA2W
- THREONYL-2-(1-AMINO-1-PROPEN-1-YL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-3-METHYLTHREONYL-2-(1-AMINOETHENYL)-5-METHYL-4-OXAZOLECARBONYL-2,3-DIDEHYDROALANYL-6-(2-(1-AMINOETHENYL)-4-OXAZOLYL)-5-(4-CARBOXY-2-THIAZOLYL)-2-PYRIDINECARBONYL-2,3-DIDEHYDROALANYL-2,3-DIDEHYDROALANINAMIDE (7->1)-LACTAM
- CHEBI:199044
- Q27283385
- M2B3X4HA2W
- BERNINAMYCIN [MI]
-
- インチ: 1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-
- InChIKey: CAFFHXXVDGAVPH-QDTIIGTASA-N
- ほほえんだ: S1C=C2C(NC(C(N/C(=C\C)/C3=NC(=C(C)O3)C(NC(=C)C(NC(C(NC(=C)C3=NC(C(NC(=C)C(NC(=C)C4=NC(=CO4)C4=C(C=CC(C(NC(=C)C(NC(=C)C(N)=O)=O)=O)=N4)C1=N2)=O)=O)=C(C)O3)=O)C(C)(C)O)=O)=O)=O)C(C)O)=O
計算された属性
- せいみつぶんしりょう: 1145.34097715g/mol
- どういたいしつりょう: 1145.34097715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 21
- 重原子数: 82
- 回転可能化学結合数: 7
- 複雑さ: 2740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 478
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: >290°
- ようかいど: DMSO (Slightly)
Berninamycin A (~90%) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-B1121-1 mg |
Berninamycin A |
58798-97-3 | >95%byHPLC | 1mg |
$302.00 | 2023-08-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B912601-1mg |
Berninamycin A |
58798-97-3 | 98% | 1mg |
¥4,994.10 | 2022-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202077A-5mg |
Berninamycin A, |
58798-97-3 | >99% | 5mg |
¥7626.00 | 2023-09-05 | |
| BioAustralis | BIA-B1121-5mg |
Berninamycin A |
58798-97-3 | >95% by HPLC | 5mg |
$1140.00 | 2024-07-19 | |
| A2B Chem LLC | AG79894-5mg |
berninamycin A |
58798-97-3 | ≥95% | 5mg |
$1090.00 | 2024-04-19 | |
| A2B Chem LLC | AG79894-1mg |
berninamycin A |
58798-97-3 | ≥95% | 1mg |
$259.00 | 2024-04-19 | |
| TRC | B318800-5mg |
Berninamycin A (~90%) |
58798-97-3 | 5mg |
$ 1114.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-202077-1 mg |
Berninamycin A, |
58798-97-3 | >99% | 1mg |
¥1,880.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202077-1mg |
Berninamycin A, |
58798-97-3 | >99% | 1mg |
¥1880.00 | 2023-09-05 | |
| BioAustralis | BIA-B1121-1mg |
Berninamycin A |
58798-97-3 | >95% by HPLC | 1mg |
$325.00 | 2024-07-19 |
Berninamycin A (~90%) 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
58798-97-3 (Berninamycin A (~90%)) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
